5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thioethers and other substituted derivatives.
Scientific Research Applications
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or other electrophilic centers, while the heterocyclic rings can participate in π-π stacking interactions or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol
- 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- (1,5-dimethyl-1H-pyrazol-3-yl)methylamine
Uniqueness
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. The thiol group adds further versatility, allowing for various chemical modifications and interactions.
Biological Activity
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This triazole derivative has been studied for its potential antimicrobial, antifungal, and anticancer properties. The following sections summarize the key findings from various research studies regarding its biological activity.
- Molecular Formula : C8H11N5S
- Molecular Weight : 195.27 g/mol
- CAS Number : 512811-73-3
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit notable antimicrobial properties. A study focused on S-substituted derivatives demonstrated their effectiveness against various bacterial strains:
Microorganism | MIC (µg/mL) | MBCK (µg/mL) |
---|---|---|
Staphylococcus aureus | 31.25 - 62.5 | 62.5 - 125 |
Escherichia coli | 31.25 - 62.5 | 62.5 - 125 |
Pseudomonas aeruginosa | 31.25 - 62.5 | 62.5 - 125 |
Candida albicans | 31.25 - 62.5 | 62.5 - 125 |
The study concluded that variations in substituents did not significantly alter the antimicrobial efficacy of the derivatives, suggesting a robust structure-activity relationship .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against Candida species, which is crucial for developing treatments for fungal infections resistant to conventional therapies.
Anticancer Activity
Emerging research has highlighted the potential anticancer properties of triazole derivatives. A study indicated that certain compounds within this class exhibited cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 (breast cancer) | 0.0585 |
HeLa (cervical cancer) | 0.0692 |
HT-29 (colon cancer) | 0.00217 |
These results suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development in anticancer therapies .
The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in microbial and cancer cell metabolism. For instance, the inhibition of fungal cytochrome P450 enzymes is a well-documented mechanism by which triazoles exert their antifungal effects.
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Antimicrobial Efficacy Study : A clinical trial evaluated the effectiveness of a triazole derivative in treating infections caused by resistant bacterial strains in hospitalized patients. Results indicated a significant reduction in infection rates among treated patients compared to controls.
- Cancer Treatment Trials : Preclinical studies involving animal models have shown that treatment with triazole derivatives led to a decrease in tumor size and improved survival rates compared to untreated controls.
Properties
IUPAC Name |
3-(1,5-dimethylpyrazol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-5-4-6(11-13(5)3)7-9-10-8(14)12(7)2/h4H,1-3H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIKYCCYGRSXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NNC(=S)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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